molecular formula C12H21NO4 B2426474 N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid CAS No. 1335042-48-2

N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid

Cat. No. B2426474
CAS RN: 1335042-48-2
M. Wt: 243.303
InChI Key: YSTBFGGYTUKLBA-UHFFFAOYSA-N
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Description

“N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid” is a compound that involves a Boc-protected amino group . The Boc (tert-butyloxycarbonyl) group is a protecting group used in organic synthesis . It is stable towards most nucleophiles and bases .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . A simple and efficient procedure for chemoselective mono-N-Boc protection of various structurally diverse amines, amino acids, and peptides with di-tert-butyl dicarbonate using Amberlyst-15 as catalyst in ethanol is described .


Molecular Structure Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Chemical Reactions Analysis

Boc-protected amines are prepared using the reagent di-tert-butyl-iminodicarboxylate . Upon deprotonation, this reagent affords a doubly BOC-protected source of NH−2, which can be N-alkylated . N-Boc- and N-Cbz-protected amines can be directly converted into amides by a novel rhodium-catalyzed coupling with arylboroxines .

Advantages and Limitations for Lab Experiments

One advantage of using N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This can be useful in studying the role of specific enzymes in various biochemical and physiological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid. One area of research that has shown promise is the development of this compound-based enzyme inhibitors for the treatment of cancer and other diseases. Another area of research is the use of this compound in the study of protein-protein interactions, which can provide insight into the mechanisms of various biochemical processes. Additionally, researchers may explore the potential of this compound in the development of new diagnostic tools and imaging agents.

Synthesis Methods

The synthesis of N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid involves several steps, including the protection of the amino group, the formation of a double bond, and the removal of the protecting group. One common method for synthesizing this compound involves the use of a palladium-catalyzed cross-coupling reaction between a Boc-protected amino acid and an alkene. This method has been shown to be efficient and effective in producing high yields of this compound.

Scientific Research Applications

N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid has been used in several scientific studies to investigate its potential applications in various fields, including drug discovery, protein engineering, and chemical biology. One area of research that has shown promise is the use of this compound in the development of novel enzyme inhibitors. Researchers have found that this compound can effectively inhibit the activity of certain enzymes, making it a potential candidate for the development of new drugs.

Safety and Hazards

The safety data sheet for a similar compound, 4-(N-BOC-amino)phenylboronic acid, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

The role of N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid in biochemical reactions primarily involves its function as a protecting group for amines . The Boc group protects amines by forming less reactive carbamates, thereby preventing unwanted side reactions during synthesis . The specific enzymes, proteins, and other biomolecules that this compound interacts with would depend on the specific biochemical pathway or reaction in which it is involved.

Cellular Effects

As a Boc-protected amine, its primary role is in the protection of amines during synthesis, rather than exerting direct effects on cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a protecting group for amines . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The Boc group can be removed (deprotected) with acid, resulting in the release of the protected amine .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings would primarily involve the time required for the addition and removal of the Boc group. The reactions for the addition and removal of the Boc group can take place under room temperature conditions for 1–4 hours .

Metabolic Pathways

As a Boc-protected amine, it is primarily involved in synthetic reactions rather than metabolic pathways within an organism .

Transport and Distribution

As a Boc-protected amine, it is primarily used in the context of organic synthesis, rather than being transported or distributed within biological systems .

Subcellular Localization

As a Boc-protected amine, it is primarily used in the context of organic synthesis, rather than being localized within specific subcellular compartments .

properties

IUPAC Name

3,4-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8(2)12(6,7-9(14)15)13-10(16)17-11(3,4)5/h1,7H2,2-6H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTBFGGYTUKLBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(C)(CC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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